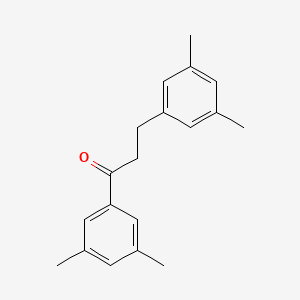

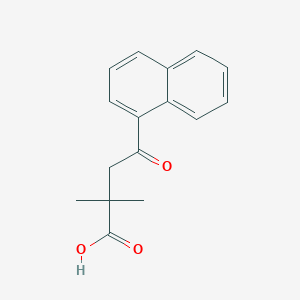

2,2-Dimethyl-4-(1-naphthyl)-4-oxobutyric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-Dimethyl-4-(1-naphthyl)-4-oxobutyric acid, commonly referred to as DMNOBA, is an organic compound that is found naturally in a variety of plants, including those of the genus Solanum, as well as certain species of fungi. It is a lipophilic compound that is known to have a variety of biochemical and physiological effects. DMNOBA has been studied extensively in both laboratory and clinical settings, and has been found to have a number of potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes for Alzheimer’s Disease

A study developed a novel fluorescent probe using a derivative of 2,2-Dimethyl-4-(1-naphthyl)-4-oxobutyric acid for detecting β-amyloids, which are significant in the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).

Intermediate in Anti-inflammatory Agents Synthesis

2,2-Dimethyl-4-(1-naphthyl)-4-oxobutyric acid derivatives are used as intermediates in synthesizing non-steroidal anti-inflammatory agents such as nabumetone and naproxen (Xu & He, 2010).

Microbial Transformation Studies

The compound was studied for its transformation under the action of Neurospora crassa, revealing insights into the metabolism of artificial estrogens (Maugras et al., 1975).

Molecular Recognition Research

Research on dimethylbutynoic acid with a pyridone terminus, related to 2,2-Dimethyl-4-(1-naphthyl)-4-oxobutyric acid, contributed to understanding of intermolecular hydrogen bonding in molecular recognition studies (Wash et al., 1997).

Development of Integrin Antagonists

A derivative of this compound was synthesized as a potential therapeutic agent for treating idiopathic pulmonary fibrosis, highlighting its role in developing new medical treatments (Anderson et al., 2016).

Synthesis of Biologically Active Indole Derivatives

The compound's derivatives have been used in synthesizing indole derivatives, which are key elements in many natural and synthetic compounds with significant biological activity (Avdeenko et al., 2020).

Cytotoxic Activity in Cancer Research

Derivatives of this compound were studied for their cytotoxic activity, especially against leukemia and lung carcinoma, underscoring its importance in cancer research (Deady et al., 2005; Deady et al., 2003).

Synthesis of Quinolones for Antibacterial Activity

The compound's derivatives were also explored in the synthesis of new quinolones, which showed promising antibacterial efficacy, especially against Gram-positive organisms (Hagen et al., 1994).

Photoluminescence Studies

The compound was included in studies of heterometallic complexes, investigating their structural and luminescent properties, which could have implications in materials science (Kiraev et al., 2018).

Alzheimer's Disease Research

A derivative of the compound was utilized in conjunction with positron emission tomography to study the localization of neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients (Shoghi-Jadid et al., 2002).

Eigenschaften

IUPAC Name |

2,2-dimethyl-4-naphthalen-1-yl-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-16(2,15(18)19)10-14(17)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,10H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFUPRNLZWUAAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)C1=CC=CC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645494 |

Source

|

| Record name | 2,2-Dimethyl-4-(naphthalen-1-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-4-(1-naphthyl)-4-oxobutyric acid | |

CAS RN |

854904-16-8 |

Source

|

| Record name | 2,2-Dimethyl-4-(naphthalen-1-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.